AC-D-2-Nal-D-4-Cl-Phe-D-3-Pal represents the N-terminal tetrapeptide fragment of several potent gonadotropin-releasing hormone (GnRH) antagonists. GnRH antagonists are a class of medications that block the action of GnRH, a hormone that plays a crucial role in regulating the reproductive system. [, , ]
AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine is a synthetic compound that belongs to a class of peptide analogs. These compounds are often utilized in research for their potential therapeutic applications, particularly in the modulation of receptor activity. The specific structure of AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.
The compound is synthesized through various methods detailed in patents and scientific literature, highlighting its relevance in medicinal chemistry. For instance, one patent outlines the synthesis of related compounds that include AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine as part of a broader class of somatostatin receptor antagonists .
AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine can be classified under synthetic peptides and is specifically categorized as an antagonist for somatostatin receptors. Its structural components suggest it may also fall into categories related to neuropeptides and hormone analogs.
The synthesis of AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain.
The molecular structure of AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine consists of several key components:
The molecular weight of AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine is approximately 1533.2 g/mol, as computed by chemical databases .
The primary reactions involving AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine include:
Studies have shown that modifications in the side chains can significantly affect the binding affinity and biological activity of the compound, making it crucial to optimize these parameters during synthesis .
AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine acts primarily as an antagonist at somatostatin receptors. The mechanism involves:
Experimental data indicate that this compound exhibits high affinity for somatostatin receptor subtype 2, which is significant for therapeutic applications in conditions like acromegaly and neuroendocrine tumors .
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structural integrity of synthesized compounds .
AC-D-2-Nal-D-4-chloro-phenylalanine-D-3-palanine has several applications in scientific research:
The systematic IUPAC name for this compound is (2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(naphthalen-2-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(pyridin-3-yl)propanoic acid [5] [10]. Structurally, it belongs to tripeptide analogs featuring:
Table 1: Molecular Identity of AC-D-2-Nal-D-4-clphe-D-3-pal
Property | Value |
---|---|
CAS Registry Number | 129225-22-5 |
Molecular Formula | C₃₂H₃₁ClN₄O₅ |
Exact Molecular Weight | 587.07 g/mol |
XLogP3-AA (Lipophilicity) | 3.5 (Predicted) |
The compound emerged during the 1990s alongside research into gonadotropin-releasing hormone (GnRH) antagonists like Ganirelix. Its initial identification stemmed from impurity profiling of Ganirelix acetate—a therapeutic peptide used in controlled ovarian stimulation [10]. The CAS registry (129225-22-5) formalized its identity, enabling standardized research and commercial distribution. Synthetic peptide chemistry advancements enabled its economical production, particularly through solid-phase methodologies [8].
This tripeptide exemplifies strategic modifications to enhance pharmaceutical properties:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7